2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
313469-53-3
VCID:
VC0413907
InChI:
InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22)
SMILES:
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Molecular Formula:
C17H12ClN3O4S
Molecular Weight:
389.8g/mol
2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
CAS No.: 313469-53-3
Main Products
VCID: VC0413907
Molecular Formula: C17H12ClN3O4S
Molecular Weight: 389.8g/mol
CAS No. | 313469-53-3 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide |
Molecular Formula | C17H12ClN3O4S |
Molecular Weight | 389.8g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Standard InChIKey | IIKFKRZGVLCHNL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
PubChem Compound | 1013404 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume